molecular formula C15H13FO3 B6372349 5-(3-Fluoro-5-methoxycarbonylphenyl)-2-methylphenol, 95% CAS No. 1261934-87-5

5-(3-Fluoro-5-methoxycarbonylphenyl)-2-methylphenol, 95%

Cat. No. B6372349
CAS RN: 1261934-87-5
M. Wt: 260.26 g/mol
InChI Key: TZLCYUYQMHMLQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Fluoro-5-methoxycarbonylphenyl)-2-methylphenol, 95% (5-FMP-2-MP) is an aromatic compound belonging to the phenol class of compounds, and is used in a variety of scientific research applications. It is a colorless, crystalline solid and has a molecular weight of 206.19 g/mol. 5-FMP-2-MP is used in a variety of synthetic reactions, and has been identified as a useful reagent for a number of biochemical and physiological studies.

Scientific Research Applications

5-(3-Fluoro-5-methoxycarbonylphenyl)-2-methylphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a number of compounds, including 5-fluoro-2-methylphenol, 5-fluoro-2-methyl-2-hydroxybenzaldehyde, and 5-fluoro-2-methyl-2-hydroxybenzoic acid. It has also been used in the synthesis of a number of pharmaceuticals, including 5-fluorouracil. 5-(3-Fluoro-5-methoxycarbonylphenyl)-2-methylphenol, 95% has also been used in the synthesis of a number of polymers, including polyurethanes, polyesters, and polycarbonates.

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-5-methoxycarbonylphenyl)-2-methylphenol, 95% is not fully understood. However, it is thought to act as a catalyst in the synthesis of a number of compounds, and as a reagent in the synthesis of a number of pharmaceuticals. It is also believed to act as a nucleophile in the synthesis of a number of polymers.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Fluoro-5-methoxycarbonylphenyl)-2-methylphenol, 95% are not fully understood. However, it is believed to act as a catalyst in a number of biochemical reactions, and as a reagent in a number of pharmaceutical syntheses. It is also believed to act as a nucleophile in the synthesis of a number of polymers.

Advantages and Limitations for Lab Experiments

The use of 5-(3-Fluoro-5-methoxycarbonylphenyl)-2-methylphenol, 95% in laboratory experiments has a number of advantages and limitations. One of the main advantages is its low cost and availability. It is also easy to handle and store, and has a high purity of 95%. However, it is not soluble in water, and therefore must be used in an aqueous medium. It is also not very stable, and must be stored in an airtight container in a cool, dry place.

Future Directions

For the use of 5-(3-Fluoro-5-methoxycarbonylphenyl)-2-methylphenol, 95% in scientific research include the use of the compound in the synthesis of a number of pharmaceuticals and polymers. It could also be used in the synthesis of a variety of other compounds, such as organic acids, esters, and amines. Additionally, it could be used in the study of the biochemical and physiological effects of the compound on various organisms. Finally, it could be used in the development of new methods for the synthesis of a variety of compounds.

Synthesis Methods

5-(3-Fluoro-5-methoxycarbonylphenyl)-2-methylphenol, 95% can be synthesized by a number of different methods. The most common method is the reaction of 5-methoxycarbonylphenol and 3-fluorophenyl bromide in the presence of anhydrous sodium carbonate and anhydrous potassium carbonate. This reaction is carried out in an aqueous medium at room temperature. The reaction is complete in 4-5 hours and the product is isolated by filtration and washed with water.

properties

IUPAC Name

methyl 3-fluoro-5-(3-hydroxy-4-methylphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9-3-4-10(8-14(9)17)11-5-12(15(18)19-2)7-13(16)6-11/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLCYUYQMHMLQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC(=C2)F)C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683987
Record name Methyl 5-fluoro-3'-hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261934-87-5
Record name Methyl 5-fluoro-3'-hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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